2-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Description
Significance of Nitrogen-Containing Heterocycles in Chemical Biology
Nitrogen-containing heterocyclic compounds are fundamental building blocks in the development of new drugs and biological probes. Their structural diversity and ability to engage in various non-covalent interactions, such as hydrogen bonding, make them ideal candidates for targeting a wide array of biological macromolecules. nih.govmdpi.com The presence of nitrogen atoms within these cyclic structures can significantly influence their physicochemical properties, including solubility and metabolic stability, which are critical parameters in drug design.
Overview of the Pyrrolo[3,2-b]pyridine Core Structure and its Research Relevance
The pyrrolo[3,2-b]pyridine core, a fused bicyclic heterocycle, is of particular interest in medicinal chemistry. This scaffold is considered a bioisostere of purines, which are key components of nucleic acids and coenzymes. This structural similarity allows pyrrolo[3,2-b]pyridine derivatives to act as competitive inhibitors for enzymes that utilize purine-based substrates, such as kinases. nih.gov The rigid framework of the pyrrolo[3,2-b]pyridine core also provides a well-defined orientation for appended functional groups, facilitating structure-activity relationship (SAR) studies.
Historical Context of Pyrrolo[3,2-b]pyridine Synthesis and Derivatives
The synthesis of the pyrrolopyridine scaffold has been an area of active investigation for many years, with various methods developed to construct this heterocyclic system. organic-chemistry.org Early synthetic strategies often involved multi-step sequences with harsh reaction conditions. However, more recent advancements in synthetic organic chemistry, including transition metal-catalyzed cross-coupling reactions, have enabled more efficient and versatile routes to a wide range of substituted pyrrolopyridine derivatives. nih.govnih.gov These modern synthetic approaches have been instrumental in the generation of libraries of compounds for biological screening.
Rationale for Focused Research on 2-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
The specific compound, this compound, has emerged as a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. The chloro substituent at the 2-position serves as a versatile handle for introducing a variety of functional groups via nucleophilic substitution reactions. rsc.orgepfl.ch The carbonitrile group at the 3-position can also be transformed into other functionalities or can participate in key interactions with biological targets. This strategic placement of reactive groups makes it a highly sought-after building block for the synthesis of targeted therapies, particularly kinase inhibitors. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-8-5(4-10)7-6(12-8)2-1-3-11-7/h1-3,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQUXKSGTJBXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2)Cl)C#N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00658242 | |
| Record name | 2-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596823-70-0 | |
| Record name | 2-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00658242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Properties of 2 Chloro 1h Pyrrolo 3,2 B Pyridine 3 Carbonitrile
A comprehensive understanding of the physicochemical properties of a compound is crucial for its application in chemical synthesis and drug discovery.
| Property | Value |
| IUPAC Name | 2-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile |
| CAS Number | 596823-70-0 |
| Molecular Formula | C₈H₄ClN₃ |
| Molecular Weight | 177.59 g/mol |
| Melting Point | Data not readily available. For comparison, the related compound 2-chloro-3-pyridinecarbonitrile has a melting point of 104-107 °C. nih.gov |
| Boiling Point | Data not readily available. |
| Solubility | Data not readily available. |
Spectroscopic Data: While specific spectra for this compound are not widely published, related structures have been characterized by standard spectroscopic methods. For instance, ¹H and ¹³C NMR spectra of pyrrolopyridine derivatives typically show characteristic shifts for the aromatic protons and carbons of the fused ring system. nih.govnih.gov Infrared spectroscopy would be expected to show a characteristic nitrile (C≡N) stretching frequency.
Synthesis and Mechanistic Pathways
The synthesis of 2-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile can be approached through several synthetic strategies, often involving the construction of the pyrrolopyridine core as a key step.
One plausible synthetic route, based on established methodologies for similar compounds, could involve the following key transformations:
Starting Materials: A common starting point for the synthesis of pyrrolo[3,2-b]pyridines is a substituted pyridine (B92270) derivative. For this specific target, a suitably functionalized 2-chloropyridine (B119429) would be a logical precursor.
Formation of the Pyrrole (B145914) Ring: The pyrrole ring is typically annulated onto the pyridine core. This can be achieved through various methods, such as the Fischer indole (B1671886) synthesis or palladium-catalyzed cyclization reactions. organic-chemistry.org
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced at a late stage of the synthesis through methods such as the Sandmeyer reaction or by cyanation of a suitable precursor.
Mechanistic Considerations: The mechanisms of these reactions are well-documented in the organic chemistry literature. For instance, palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The formation of the pyrrole ring often involves an intramolecular cyclization followed by an elimination step to achieve aromatization.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Specific, experimentally-derived NMR data for 2-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile are not available in published literature. Analysis would typically involve the following techniques.
A ¹H NMR spectrum would be expected to show signals corresponding to the protons on the pyrrolopyridine ring system. The aromatic region would likely display signals for the protons at the C5, C6, and C7 positions of the pyridine (B92270) ring, with chemical shifts and coupling constants characteristic of a trisubstituted pyridine. A broad singlet corresponding to the N-H proton of the pyrrole (B145914) ring would also be anticipated, typically in the downfield region.
The ¹³C NMR spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. Key signals would include those for the carbonitrile carbon (C≡N), the carbon bearing the chlorine atom (C-Cl), and the carbons of the fused heterocyclic rings. The chemical shifts would provide evidence for the electronic environment of each carbon atom.
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate directly bonded proton and carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₈H₄ClN₃) by providing a highly accurate mass measurement of the molecular ion. The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom. Fragmentation analysis would likely involve the loss of small molecules such as HCN or Cl•, providing further structural confirmation.
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Nitrile, C-Cl)
The IR spectrum would be expected to display characteristic absorption bands for the key functional groups. A sharp, medium-intensity band around 2220-2260 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. A stretching vibration for the C-Cl bond would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹. Additionally, N-H stretching of the pyrrole ring would likely appear as a broad band in the 3200-3500 cm⁻¹ region, and various C-H and C=C/C=N stretching and bending vibrations would confirm the aromatic heterocyclic core.
Elemental Analysis for Purity and Stoichiometry
Elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, and nitrogen. The experimentally determined percentages should align closely with the calculated theoretical values for the molecular formula C₈H₄ClN₃, thereby confirming the elemental composition and purity of the synthesized compound.
Calculated Elemental Composition for C₈H₄ClN₃:
Carbon (C): 54.11%
Hydrogen (H): 2.27%
Nitrogen (N): 23.66%
Chlorine (Cl): 19.96%
X-ray Crystallography for Solid-State Structural Determination
An extensive search of available scientific literature and crystallographic databases did not yield specific X-ray crystallography data for the compound this compound. While crystallographic studies have been conducted on related pyrrolopyridine and pyrrolopyrimidine derivatives, no published single-crystal X-ray diffraction analysis for the title compound could be located.
The determination of the three-dimensional atomic arrangement in the solid state through X-ray crystallography is a definitive method for structural elucidation. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of the molecule's chemical and physical properties.
Future crystallographic studies on this compound would be invaluable. Such an investigation would provide empirical data to confirm its planar structure, detail the packing of molecules in the crystal lattice, and identify any significant intermolecular interactions such as hydrogen bonding or π-π stacking. This information is fundamental for computational modeling, understanding its solid-state behavior, and for the rational design of new materials and chemical entities based on this scaffold.
Computational and Theoretical Studies of 2 Chloro 1h Pyrrolo 3,2 B Pyridine 3 Carbonitrile
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic properties of molecules. unic.ac.cy Such calculations for 2-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile provide a detailed picture of its electron distribution and help in predicting its chemical behavior. scienceopen.com
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter that helps in characterizing the chemical reactivity and kinetic stability of a molecule. nih.gov
A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. nih.gov For molecules with similar structures, theoretical calculations can provide valuable data on their reactivity. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.354 |
| ELUMO | -2.712 |
| Energy Gap (ΔE) | 3.642 |
Note: The values presented are illustrative and based on DFT calculations for a structurally related molecule, 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile. nih.gov Actual values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays molecular size and shape, along with regions of positive, negative, and neutral electrostatic potential, typically graded by color. researchgate.net
In an MEP map, regions of negative potential (often colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (often colored blue) are electron-poor and represent likely sites for nucleophilic attack. researchgate.netresearchgate.net Neutral regions are typically shown in green. This visual representation is highly useful in understanding molecular interactions and reactivity. rsc.org
Tautomeric Equilibrium Analysis and Stability
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For this compound, the pyrrole (B145914) nitrogen can potentially exist in different tautomeric forms. Computational methods can be employed to calculate the relative energies of these tautomers, thereby predicting their relative stabilities and the position of the tautomeric equilibrium. chemrxiv.org
Theoretical studies on similar heterocyclic systems, such as 2-pyridone/2-hydroxypyridine, have shown that the relative stability of tautomers can be influenced by the solvent and the specific computational method used. chemrxiv.org For pyrrolopyridine derivatives, it has been noted that substituents can shift the tautomeric equilibrium. researchgate.net
Reaction Mechanism Predictions and Transition State Calculations
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This information is crucial for understanding the kinetics and feasibility of chemical reactions involving this compound.
By modeling the potential energy surface of a reaction, researchers can predict the most likely pathways and identify key intermediates. This predictive capability is a cornerstone of modern chemical research, enabling the design of more efficient synthetic routes. arocjournal.com
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com For a molecule like this compound, understanding its preferred conformation is important for predicting its biological activity and interaction with other molecules. nih.gov
Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. mdpi.comjchemlett.com These simulations model the movement of atoms and molecules, offering a view of conformational changes and intermolecular interactions in a simulated environment, which can be particularly useful in understanding how the molecule might behave in a biological system. unic.ac.cy
In Silico Screening and Ligand-Based Design Principles
In silico screening is a computational technique used in drug discovery to search large databases of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net this compound and its derivatives can be evaluated using these methods to predict their potential as inhibitors for various biological targets. scispace.com
Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. This approach can be used to design new molecules with improved potency and selectivity. The pyrrolopyridine scaffold is a common feature in many biologically active compounds, and computational studies can help in designing novel derivatives with enhanced therapeutic properties. nih.govnih.govresearchgate.netnih.gov
Structure Activity Relationship Sar Studies of 2 Chloro 1h Pyrrolo 3,2 B Pyridine 3 Carbonitrile Derivatives
Impact of Substitution at Pyrrole (B145914) Nitrogen (N1) on Molecular Interactions
The pyrrole nitrogen (N1) of the 2-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile scaffold plays a significant role in molecular interactions, particularly in the context of kinase inhibition. The unsubstituted N1-H group is often a key hydrogen bond donor, interacting with the hinge region of protein kinases. This interaction is a common feature for many kinase inhibitors that bind to the ATP-binding site.
In related pyrazolopyridine-based inhibitors targeting Fibroblast Growth Factor Receptor (FGFR), methylation of the corresponding nitrogen atom led to a complete loss of activity. nih.gov This finding underscores the critical role of the N-H group in forming a crucial hydrogen bond with the hinge residue of the kinase. nih.gov Similarly, for pyrrolo[3,2-d]pyrimidine derivatives acting as Kinase Insert Domain Receptor (KDR) inhibitors, the 1-nitrogen of the pyrrolo[3,2-d]pyrimidine core forms a hydrogen bond with the backbone -NH of Cys917 in the hinge region of KDR. nih.gov
While direct SAR studies on N1-substituted derivatives of this compound are not extensively reported in the available literature, the evidence from analogous scaffolds strongly suggests that the N1 position is highly sensitive to substitution. The introduction of substituents at this position can have several consequences:
Steric Hindrance: Bulky substituents on the N1 atom can clash with amino acid residues in the ATP-binding pocket, preventing the inhibitor from adopting the optimal binding conformation.
Loss of Hydrogen Bonding: Alkylation or arylation of the N1 nitrogen removes the hydrogen bond donor capability, which can significantly reduce binding affinity, as this interaction is often a primary anchor for the inhibitor to the kinase hinge region.
Modulation of Physicochemical Properties: N1-substitution can alter the solubility, lipophilicity, and metabolic stability of the compound. For instance, introducing a polar group might enhance aqueous solubility.
The table below summarizes the general impact of N1 substitution on the activity of related pyrrolopyridine kinase inhibitors.
| N1-Substituent | General Impact on Kinase Inhibitory Activity | Rationale |
| -H (unsubstituted) | Generally required for high potency | Acts as a crucial hydrogen bond donor to the kinase hinge region. |
| -Methyl | Often leads to a significant or complete loss of activity | Loss of the key hydrogen bond donation and potential for minor steric clash. |
| -Aryl | Typically results in reduced or abolished activity | Significant steric hindrance and loss of the hydrogen bond donor. |
| -Alkyl chains | Generally not well-tolerated | Increasing steric bulk negatively impacts binding. |
It is important to note that while the unsubstituted N1-H is often preferred, in some specific cases, carefully chosen substituents might access other nearby pockets or interact with different residues, potentially leading to altered selectivity or potency profiles. However, for hinge-binding kinase inhibitors, maintaining the N1-H as a hydrogen bond donor is a common and critical design principle.
Role of the Chloro Substituent at Position 2 in Modulating Activity
The chloro substituent at the C2 position of the pyrrolo[3,2-b]pyridine ring is a key feature that significantly influences the biological activity of this class of compounds. Halogen atoms, particularly chlorine, are frequently incorporated into kinase inhibitors to enhance their potency and selectivity. mdpi.com
The role of the 2-chloro group can be multifaceted:
Direct Interactions: The chlorine atom can participate in various non-covalent interactions within the ATP-binding pocket of a kinase. These can include van der Waals interactions and, in some cases, halogen bonds with backbone carbonyl oxygens or other electron-rich atoms.
Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the electron density of the pyrrolopyridine ring system. This can affect the strength of other interactions, such as the hydrogen bond formed by the N1-H group with the kinase hinge.
Hydrophobic Interactions: The chloro group contributes to the hydrophobicity of the molecule, which can lead to favorable interactions with hydrophobic pockets within the enzyme's active site. In the development of pyrrolamide-based antibacterial agents, the presence of two chlorine atoms on the pyrrole ring was found to increase hydrophobic interactions in the adenine (B156593) pocket of the target enzyme. mdpi.com
Metabolic Stability: Introduction of a chlorine atom can block potential sites of metabolism, such as hydroxylation. For instance, in the development of c-Met inhibitors, a pyrrolo[3,2-b]pyridine ring was found to be susceptible to hydroxylation at the C2 position by hepatic enzymes. nih.gov The presence of a chloro group at this position would prevent such metabolic degradation, thereby improving the pharmacokinetic profile of the compound.
While direct comparative studies of 2-chloro versus other substituents on the 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile scaffold are limited in the public domain, the importance of chloro groups is well-documented in related kinase inhibitors. For example, in a series of pyrazolo[3,4-b]pyridine-based FGFR inhibitors, two chloro groups on a phenyl ring were found to be indispensable for activity and crucial for selectivity over VEGFR2. nih.gov
The table below illustrates the potential effects of substitutions at the C2 position based on general principles of medicinal chemistry and findings from related scaffolds.
| C2-Substituent | Potential Impact on Kinase Inhibitory Activity | Rationale |
| -Cl (Chloro) | Generally enhances potency and metabolic stability | Favorable hydrophobic and potential halogen bonding interactions; blocks metabolic hydroxylation. |
| -H (Hydrogen) | Likely to have reduced potency | Loss of favorable interactions and potential for metabolic instability at this position. |
| -CH3 (Methyl) | Variable, may maintain or decrease activity | Can provide hydrophobic interactions but may also introduce steric clashes. |
| -F (Fluoro) | May maintain or slightly decrease activity compared to chloro | Smaller size and different electronic properties compared to chlorine, may form weaker halogen bonds. |
| -Br (Bromo) | Potentially similar or slightly better activity than chloro | Larger and more polarizable, can form stronger halogen bonds but may also have steric or solubility issues. |
Influence of the Carbonitrile Group at Position 3 on Molecular Recognition
The key roles of the 3-carbonitrile group include:
Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group is a good hydrogen bond acceptor. It can form hydrogen bonds with hydrogen bond donors on the target protein, such as the side chains of amino acids like arginine, lysine, or asparagine, or with backbone N-H groups.
Dipolar Interactions: The carbon-nitrogen triple bond has a strong dipole moment, which can lead to favorable dipole-dipole interactions within the binding site of a protein.
Modulation of Electronic Properties: As an electron-withdrawing group, the carbonitrile can influence the electron distribution of the pyrrolopyridine ring system, which may in turn affect the strength of other interactions, such as those involving the N1-H group.
In the context of kinase inhibitors, the 3-carbonitrile group can be a key pharmacophoric feature. For instance, in the design of pyrrolo[2,3-d]pyrimidine-derived Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, replacing the carbonitrile group with a primary amide or an oxazole (B20620) was detrimental to potency. acs.org This suggests that the carbonitrile was likely involved in favorable hydrophobic contacts with the gatekeeper methionine residue and a water-mediated interaction with the activation loop. acs.org
The following table summarizes the potential consequences of modifying the 3-carbonitrile group on the biological activity of the scaffold.
| C3-Substituent | Potential Impact on Biological Activity | Rationale |
| -C≡N (Carbonitrile) | Often crucial for high potency | Acts as a hydrogen bond acceptor, participates in dipolar interactions, and provides shape complementarity. |
| -CONH2 (Carboxamide) | Activity may be retained or reduced | Can act as both a hydrogen bond donor and acceptor, but has different steric and electronic properties. |
| -COOH (Carboxylic Acid) | Activity is likely to be significantly altered | Introduces a negative charge at physiological pH, which may be unfavorable unless a specific salt bridge can be formed. |
| -H (Hydrogen) | Generally leads to a significant loss of activity | Removal of a key interacting group. |
| -CH3 (Methyl) | Likely to result in reduced activity | Loss of hydrogen bonding and dipolar interactions, replaced by a small hydrophobic group. |
Therefore, the carbonitrile group at position 3 is a critical element for the molecular recognition of this compound derivatives, contributing to their binding affinity through a combination of hydrogen bonding, dipolar interactions, and steric complementarity.
Substituent Effects on the Pyridine (B92270) Ring (Positions 4, 5, 6, 7)
Substitutions on the pyridine ring (positions 4, 5, 6, and 7) of the this compound scaffold offer a significant opportunity to modulate the compound's biological activity, selectivity, and physicochemical properties. These positions are often solvent-exposed and can be modified to interact with different regions of the target protein or to fine-tune properties such as solubility and metabolic stability.
The effects of substituents on the pyridine ring can be categorized as follows:
Position 4: Substituents at this position can extend into the solvent-exposed region of the ATP-binding site in many kinases. In the development of pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors, the introduction of a benzamido group at the 4-position was a key feature of potent compounds. nih.gov This suggests that larger substituents that can form additional interactions with the protein surface can be beneficial.
Position 5: This position is often a key point for introducing substituents that can target specific sub-pockets of the kinase active site, thereby enhancing potency and selectivity. In a series of pyrrolo[2,3-d]pyrimidine antifolates, alkyl modifications at the 5-position were explored to improve activity against dihydrofolate reductase.
Position 6: Similar to position 4, substituents at position 6 can also extend into the solvent-exposed region. In the design of CSF1R inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold, the introduction of a 3-pyridyl unit at the C6 position was a key modification. mdpi.com
The table below provides a general overview of the impact of substituents at different positions on the pyridine ring, based on findings from related pyrrolopyridine derivatives.
| Position | Type of Substituent | General Impact on Activity | Rationale |
| 4 | Small alkyl/alkoxy groups | May have a minor impact or slightly improve properties. | Fills small hydrophobic pockets or improves solubility. |
| 4 | Larger aryl/heteroaryl groups | Can significantly enhance potency. | Forms additional interactions with the protein surface or solvent-exposed regions. |
| 5 | Electron-withdrawing groups (e.g., -NO2, -CN) | Can modulate the electronics of the ring system. | May enhance interactions with specific residues. |
| 5 | Bulky hydrophobic groups | May increase potency if a suitable hydrophobic pocket is present. | Exploits hydrophobic interactions. |
| 6 | Polar groups (e.g., -OH, -NH2) | Can improve solubility and form hydrogen bonds. | Enhances physicochemical properties and provides additional binding interactions. |
| 6 | Aryl/heteroaryl groups | Can lead to significant improvements in potency. | Accesses additional binding pockets. |
It is important to recognize that the optimal substituent at any given position is highly dependent on the specific biological target. The diverse chemistry that can be employed to modify the pyridine ring allows for the fine-tuning of the scaffold to achieve desired biological activity and drug-like properties.
Design Principles for Optimized Biological Engagement
Scaffold Hopping and Molecular Hybridization: One effective strategy is to combine structural elements from known, potent inhibitors with the pyrrolo[3,2-b]pyridine core. This "scaffold hopping" or "molecular hybridization" approach can lead to novel compounds with improved properties. For example, fragments of the marketed drug Pexidartinib, which also contains a pyrrolopyridine core, have been successfully incorporated into a pyrrolo[2,3-d]pyrimidine nucleus to generate potent CSF1R inhibitors. mdpi.com
Exploiting Key Interactions: The design should aim to maximize favorable interactions with the target protein. For kinase inhibitors, this typically involves:
Maintaining the N1-H as a hydrogen bond donor to the kinase hinge region.
Utilizing the 2-chloro group for hydrophobic and potential halogen bonding interactions.
Leveraging the 3-carbonitrile group as a hydrogen bond acceptor to interact with specific residues in the active site.
Introducing substituents on the pyridine ring (positions 4, 5, and 6) to access additional binding pockets and form further interactions.
Structure-Based Drug Design: When the three-dimensional structure of the target protein is known, computational methods such as molecular docking can be employed to guide the design of new derivatives. Docking studies can help to predict the binding mode of inhibitors and identify potential sites for modification to improve binding affinity and selectivity.
Optimization of Physicochemical Properties: Alongside optimizing for biological activity, it is crucial to consider the drug-like properties of the designed compounds. This includes:
Solubility: Introducing polar groups or ionizable centers can improve aqueous solubility.
Metabolic Stability: As discussed, the 2-chloro group can help to block a site of potential metabolism. Other metabolically labile sites should be identified and modified if necessary.
The following table summarizes some of the key design principles for optimizing the biological engagement of this compound derivatives.
| Design Principle | Strategy | Desired Outcome |
| Targeting the Kinase Hinge | Maintain an unsubstituted N1-H group. | Forms a critical hydrogen bond for anchoring the inhibitor. |
| Enhancing Potency | Introduce substituents on the pyridine ring to access additional pockets. | Increased binding affinity and potency. |
| Improving Selectivity | Modify substituents to exploit differences in the active sites of different kinases. | Reduced off-target effects. |
| Optimizing Pharmacokinetics | Introduce metabolically stable groups and modulate lipophilicity. | Improved bioavailability and in vivo efficacy. |
| Fragment-Based and Hybrid Approaches | Combine the core scaffold with fragments from other known inhibitors. | Novel chemical matter with potentially improved properties. |
By applying these design principles, it is possible to systematically optimize the this compound scaffold to develop potent and selective inhibitors with favorable drug-like properties for a variety of biological targets.
Molecular Basis of Biological Interactions and Target Modulation by 2 Chloro 1h Pyrrolo 3,2 B Pyridine 3 Carbonitrile Derivatives
Investigation of Enzyme Inhibition Mechanisms
Based on available scientific literature, there is no specific information detailing the investigation of enzyme inhibition mechanisms for derivatives of 2-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile against Fibroblast Growth Factor Receptor (FGFR) Kinase, TNIK (TRAF2- and NCK-Interacting Kinase), Cyclin-Dependent Kinase 1 (CDK1), Glycogen Synthase Kinase-3 (GSK-3), or LRRK2. Research has been conducted on other isomers of pyrrolopyridine, but the specific activity of the pyrrolo[3,2-b] scaffold against these kinases has not been reported.
There is no publicly available research specifically investigating the inhibition of FGFR by derivatives of this compound.
There is no publicly available research specifically investigating the inhibition of TNIK by derivatives of this compound.
There is no publicly available research specifically investigating the inhibition of CDK1 by derivatives of this compound.
There is no publicly available research specifically investigating the inhibition of GSK-3 by derivatives of this compound.
There is no publicly available research specifically investigating the inhibition of LRRK2 by derivatives of this compound.
Receptor Modulation and Ligand-Binding Studies
Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been identified as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. nih.govacs.org These receptors are crucial for fast excitatory neurotransmission in the central nervous system. nih.gov The modulation of these receptors by 1H-pyrrolo[3,2-b]pyridine derivatives represents a significant area of research.
A high-throughput screening campaign led to the discovery of this series of compounds, which are chemically distinct from previously known modulators. nih.gov Subsequent lead optimization efforts focused on improving pharmacokinetic properties such as brain penetration and metabolic stability, while reducing off-target effects like cytochrome P450 inhibition. nih.govacs.org
Ligand-binding studies were conducted to determine the potency and structure-activity relationship (SAR) of these derivatives. Potency was assessed using both a calcium mobilization assay in cells expressing the human GluN1a/GluN2B receptor (measuring IC50) and a radioligand competitive binding assay in rat cortex membranes (measuring Ki). nih.gov
Initial SAR studies focused on modifications at the 1-position of the 1H-pyrrolo[3,2-b]pyridine core. nih.gov Derivatives containing an amide group at this position were found to have good to very good binding affinities, with several compounds showing rat Ki values below 100 nM. nih.gov For instance, substituting the nitrogen with azetidine (B1206935) and pyrrolidine (B122466) amides resulted in better potency compared to a piperidine (B6355638) amide. nih.gov
| Compound | Human IC50 (nM) | Rat Ki (nM) |
|---|---|---|
| Compound 5 | 15 | 15 |
| Compound 6 | 32 | 40 |
| Compound 7 | 13 | 14 |
| Compound 8 | 14 | 12 |
| Compound 9 | 14 | 13 |
Further optimization led to the identification of several compounds with favorable in vivo properties. nih.gov Compounds 9 , 25 , 30 , and 34 demonstrated good in vitro potency and were advanced to in vivo studies in rats to assess target engagement. nih.govacs.org All four of these compounds achieved greater than 75% receptor occupancy in the brain after an oral dose of 10 mg/kg. nih.gov Compound 9 was studied further in a dose-response experiment, which determined its ED50 for receptor occupancy to be 2.0 mg/kg. nih.govacs.org These findings highlight the potential of the 1H-pyrrolo[3,2-b]pyridine scaffold for developing brain-penetrant GluN2B-selective NAMs. nih.gov
| Compound | Receptor Occupancy (10 mg/kg oral dose) |
|---|---|
| Compound 9 | >75% |
| Compound 25 | >75% |
| Compound 30 | >75% |
| Compound 34 | >75% |
Antiviral Mechanisms of Action (e.g., HCV NS4B)
Derivatives of the pyrrolopyridine class have been identified as inhibitors of the Hepatitis C Virus (HCV) replication cycle. nih.gov A primary mechanism of action involves the direct targeting of the viral nonstructural protein 4B (NS4B). nih.govresearchgate.net NS4B is an essential component of the HCV replication complex, and its inhibition disrupts the virus's ability to replicate. nih.gov
Preclinical development of one chemical series demonstrated that small molecules with high in vitro affinity for NS4B can effectively inhibit viral replication in vivo. nih.gov Through lead optimization and isosteric modifications, initial compounds were transformed into more potent derivatives with improved antiviral profiles without significant increases in molecular weight or lipophilicity. nih.govresearchgate.net This successful proof-of-concept highlights NS4B as a viable therapeutic target for HCV infection. nih.gov While several small-molecule direct-acting antivirals targeting NS4B have been identified, research continues to develop clinically active compounds. researchgate.net
Other viral proteins have also been identified as potential targets for related compounds. For instance, resistance studies for certain antiviral agents have pointed to mutations in the HCV NS5B protein, an RNA-dependent RNA polymerase, as a factor in reduced drug efficacy. nih.gov Furthermore, host factors like cyclophilins, which interact with viral proteins such as NS5A and NS5B, are crucial for HCV RNA replication and the formation of the viral replication organelle, presenting another avenue for therapeutic intervention. mdpi.com
Antimicrobial Activity Mechanisms (e.g., Mycobacterium tuberculosis)
Pyrrolopyridine and related heterocyclic derivatives have shown significant promise as antimicrobial agents, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govresearchgate.net Their mechanisms of action are diverse and target various essential pathways in the bacterium.
One key mechanism is the inhibition of the mycobacterial respiratory chain. A class of compounds known as pyrrolo[3,4-c]pyridine-1,3(2H)-diones has been shown to target the cytochrome bc1 complex, a critical enzyme in cellular respiration. researchgate.net Inhibition of this complex disrupts energy production, leading to bacterial death. This has made mycobacterial respiration an attractive target for new therapeutics. researchgate.net
Another mechanism involves the modulation of efflux pumps, which bacteria use to expel antimicrobial agents. frontiersin.org Studies on 2,4-disubstituted pyridine (B92270) derivatives revealed significant bactericidal activity against Mtb located within human macrophages and in biofilms. frontiersin.org Resistance to these compounds was linked to mutations in the mmpR5 gene, which encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump. frontiersin.org This suggests the compounds' efficacy is, in part, due to their ability to evade or overwhelm this efflux system. frontiersin.org
Furthermore, computational and in vitro studies of 2-aminopyridine-3-carbonitrile derivatives suggest they act by inhibiting essential enzymes. nih.gov Molecular docking studies have shown that these compounds can occupy the enzymatic pockets of thymidylate kinase, an enzyme crucial for DNA synthesis. nih.gov The binding energy of these compounds within the enzyme's active site has been correlated with their minimum inhibitory concentration (MIC), supporting enzyme inhibition as a primary mode of action. nih.gov Some pyrrole (B145914) derivatives have also demonstrated potent activity against intracellular bacilli residing within macrophages. nih.govresearchgate.net
Cell-Based Assays for Pathway Modulation (e.g., Cell Proliferation, Apoptosis Induction in Cancer Research)
Cell-based assays are fundamental in cancer research to elucidate how novel compounds, such as pyrrolopyridine derivatives, affect cellular pathways like proliferation and apoptosis. A variety of these assays have demonstrated the potent anticancer activities of this class of compounds across numerous cancer cell lines. nih.govnih.gov
Anti-Proliferative Activity: The cytotoxic effects of these derivatives are commonly evaluated using MTT assays to determine the half-maximal inhibitory concentration (IC₅₀). One study on 1H-pyrrolo[3,2-c]pyridine derivatives showed potent antiproliferative activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the sub-micromolar range. nih.gov Similarly, another series of pyrrolo[3,2-c]pyridine derivatives demonstrated efficacy against a panel of ovarian, prostate, and breast cancer cell lines. nih.govnih.gov
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 |
| MCF-7 | Breast Cancer | 0.21 |
Apoptosis Induction and Cell Cycle Arrest: Flow cytometry analysis using Annexin-V/PI staining is a standard method to quantify apoptosis. Treatment of HeLa cells with a 1H-pyrrolo[3,2-c]pyridine derivative led to a dose-dependent increase in apoptotic cells. nih.gov The proportion of apoptotic cells rose from 4.4% in the control group to 33.1% at higher concentrations of the compound. nih.gov Mechanistic studies on pyrrolo[2,3-d]pyrimidine derivatives in HepG2 cells revealed an increase in pro-apoptotic proteins like caspase-3 and Bax, alongside a downregulation of the anti-apoptotic protein Bcl-2. mdpi.com
Further analysis via flow cytometry has shown that these compounds can induce cell cycle arrest. A 1H-pyrrolo[3,2-c]pyridine derivative caused a significant, dose-dependent arrest of HeLa cells in the G2/M phase of the cell cycle. nih.gov The percentage of cells in the G2/M phase increased from 3.8% in control cells to 67.3% in treated cells. nih.gov Other pyrrolo[2,3-d]pyrimidine derivatives were found to cause cell cycle arrest at the G1/S phase in MCF7 cells. nih.gov These findings demonstrate that pyrrolopyridine derivatives can modulate key cellular pathways to inhibit cancer cell growth and induce cell death. nih.gov
| Concentration | Total Apoptotic Cells (%) |
|---|---|
| Control | 4.4 |
| 1 x IC₅₀ | 16.8 |
| 2 x IC₅₀ | 24.5 |
| 3 x IC₅₀ | 33.1 |
Ligand-Target Binding Interactions: Experimental and Computational Approaches
Understanding the direct interaction between a compound and its biological target is crucial for drug development. A combination of experimental and computational methods has been employed to characterize the ligand-target binding of pyrrolopyridine derivatives.
Experimental Approaches: Biochemical assays provide direct evidence of target engagement. For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were identified as inhibitors of tubulin polymerization. nih.govsemanticscholar.org Tubulin polymerization experiments demonstrated that a lead compound potently inhibited this process, which is critical for cell division. nih.gov Immunostaining assays further confirmed that the compound disrupted the dynamics of tubulin microtubules within cells. nih.govsemanticscholar.org
Computational Approaches: Molecular docking is a powerful computational tool used to predict the binding mode of a ligand to its target protein. This approach was used to elucidate the interaction of the aforementioned 1H-pyrrolo[3,2-c]pyridine derivative with tubulin. nih.gov The modeling studies suggested that the compound binds to the colchicine-binding site, forming specific hydrogen bonds with the amino acid residues Thrα179 and Asnβ349. nih.govsemanticscholar.org
Similarly, molecular docking was used to guide the design of pyridine-based pyrrolo[2,3-d]pyrimidine analogs as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) kinase. mdpi.com In silico studies predicted a favorable alignment of the novel compounds within the kinase's active site. mdpi.com In other studies, docking confirmed the binding of pyrrolo[2,3-d]pyrimidine derivatives to the anti-apoptotic protein Bcl2 and suggested interactions between another derivative and the active sites of multiple kinases, including EGFR, Her2, and VEGFR2. mdpi.comnih.gov These computational insights, combined with experimental validation, provide a detailed picture of the molecular interactions driving the biological activity of these compounds.
Synthesis and Evaluation of Libraries of 2 Chloro 1h Pyrrolo 3,2 B Pyridine 3 Carbonitrile Analogues
Combinatorial Chemistry and Parallel Synthesis Approaches
Combinatorial chemistry and parallel synthesis are powerful strategies for the rapid generation of large numbers of related compounds, or libraries, from a common scaffold. For the 2-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile core, these approaches primarily exploit the reactivity of the C2-chloro substituent and the N1-H of the pyrrole (B145914) ring.
Palladium-catalyzed cross-coupling reactions are a cornerstone of these synthetic approaches. The Suzuki-Miyaura coupling, for instance, allows for the introduction of a wide array of aryl or heteroaryl groups at the C2 position by reacting the chloro-scaffold with various boronic acids. Similarly, the Buchwald-Hartwig amination enables the formation of C-N bonds, attaching diverse amine-containing fragments. nih.gov These reactions are highly amenable to parallel synthesis formats, where arrays of different building blocks (boronic acids or amines) are reacted with the core scaffold in separate wells of a microtiter plate, leading to a library of distinct products.
A typical workflow involves:
Scaffold Functionalization: The pyrrole nitrogen (N1) is often protected with a group like 2-(trimethylsilyl)ethoxymethyl (SEM) to prevent side reactions and improve solubility. nih.gov
Parallel Coupling: The protected 2-chloro scaffold is then distributed into an array of reaction vessels. To each vessel, a different coupling partner (e.g., a unique phenylboronic acid for a Suzuki reaction) and the necessary catalyst system (e.g., Pd(PPh₃)₄ and a base) are added. nih.gov
High-Throughput Purification and Analysis: After the reactions are complete, the products are typically purified using automated parallel purification systems, and their identity and purity are confirmed by high-throughput methods like LC-MS.
An example of such a strategy was demonstrated in the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives, a structurally related isomer. nih.gov In this case, a bromo-substituted pyrrolopyridine intermediate was coupled with a variety of substituted phenylboronic acids using a microwave reactor to accelerate the reactions, yielding a library of analogues. nih.gov This same principle is directly applicable to the this compound scaffold.
| Compound ID | Substituent (Aryl Group) | Yield (%) |
|---|---|---|
| 10a | Phenyl | 63 |
| 10c | m-Tolyl | 94 |
| 10f | 2-Methoxyphenyl | 76 |
| 10k | 4-Ethoxyphenyl | 57 |
| 10n | 4-Nitrophenyl | 51 |
Diversity-Oriented Synthesis (DOS) Strategies
While combinatorial chemistry focuses on decorating a single core scaffold (appendage diversity), Diversity-Oriented Synthesis (DOS) aims to create libraries of compounds with high skeletal or structural framework diversity. cam.ac.uk DOS strategies seek to access novel areas of chemical space by building complex and varied molecular architectures, often mimicking the structural diversity of natural products. researchgate.net
For a scaffold like this compound, DOS strategies would involve using the intrinsic reactivity of its functional groups to initiate reaction cascades that build new ring systems. Multi-component reactions (MCRs) are a key tool in DOS, as they can assemble complex products from three or more starting materials in a single step, often with high atom economy and efficiency. mdpi.commdpi.com
A hypothetical DOS approach starting from the pyrrolopyridine core could involve:
Transforming the Nitrile: The carbonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then participate in cyclization reactions to form new fused heterocyclic systems.
Cascade Reactions: A reaction could be designed where an initial substitution at the C2-chloro position introduces a functional group that subsequently reacts with the nitrile or the pyrrole ring, leading to a complex polycyclic structure.
Branching Pathways: A common DOS strategy involves creating a central intermediate that can be guided down different reaction pathways by changing reagents or conditions, leading to structurally distinct product families from a single precursor. cam.ac.uk
For example, MCRs have been effectively used to synthesize libraries of other fused nitrogen heterocycles, such as pyrrolo[2,3-d]pyrimidines, in a one-pot process. scielo.org.mx Applying this logic, one could envision a multi-component reaction involving an amino-precursor to the this compound scaffold, an aldehyde, and an isocyanide to rapidly assemble a library of highly substituted and structurally diverse analogues.
Fragment-Based Drug Discovery (FBDD) Leveraging the Scaffold
Fragment-Based Drug Discovery (FBDD) is an approach for identifying lead compounds as part of the drug discovery process. It involves screening libraries of small, low-molecular-weight chemical fragments (typically <300 Da) for weak binding to a biological target. nih.govmdpi.com Hits from this initial screen are then optimized and grown into more potent lead compounds. mdpi.com
The this compound core is an excellent candidate for an FBDD approach for several reasons:
Appropriate Size: The core scaffold has a molecular weight that falls within the typical range for chemical fragments.
Multiple Growth Vectors: The reactive sites (C2-Cl, N1-H, and the C3-CN group) provide clear, chemically accessible vectors for fragment evolution. A fragment hit based on this scaffold can be readily elaborated by linking other fragments or growing the molecule from these positions to improve binding affinity.
High Ligand Efficiency: Pyrrolopyridine scaffolds have been shown to form efficient interactions with protein targets, such as kinases. nih.gov Ligand efficiency (LE) is a metric that relates binding affinity to the size of the molecule; scaffolds with high intrinsic LE are ideal starting points in FBDD.
In a typical FBDD campaign, a library containing the this compound fragment would be screened against a protein target using biophysical methods like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR). Once a binding mode is confirmed, often by X-ray crystallography, synthetic chemists can use the strategies outlined in section 8.1 to grow the fragment. For instance, if crystallography reveals a nearby pocket, a library of analogues with different substituents at the C2 position can be synthesized to occupy that pocket and enhance potency. nih.gov
| Property | Value/Description | Relevance to FBDD |
|---|---|---|
| Molecular Weight | ~179.6 g/mol | Falls within the ideal range for fragments (<300 Da). mdpi.com |
| Key Functional Groups | C-Cl, N-H, C≡N | Provides multiple, orthogonal vectors for chemical elaboration and optimization. |
| Scaffold Type | Privileged Heterocycle (Azaindole) | Known to interact with various biological targets, particularly kinases, increasing the probability of finding a hit. nih.govnih.gov |
Assessment of Structural Diversity and Chemical Space Coverage
The ultimate goal of generating libraries based on the this compound scaffold is to maximize the exploration of relevant chemical space. cam.ac.uk Chemical space is a multi-dimensional concept that describes the structural and physicochemical properties of all possible small molecules. researchgate.net Effective library design aims to place compounds in diverse regions of this space to increase the chances of discovering novel biological activity.
The structural diversity and chemical space coverage of a synthesized library are assessed using computational methods. Key parameters include:
Physicochemical Properties: Distribution of properties like molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. A diverse library will span a wide range of these values.
Molecular Shape and Scaffolds: Analysis of the three-dimensional shapes and core ring structures within the library. The application of DOS strategies is particularly important for generating scaffold diversity. cam.ac.uk
Pharmacophore Features: The spatial arrangement of key interaction features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups). A diverse library will present a wide variety of pharmacophore patterns.
By applying the synthetic strategies discussed, the this compound scaffold can generate a library with significant diversity.
Parallel Synthesis at the C2 and N1 positions creates appendage diversity, exploring the local chemical space around the core scaffold.
DOS Strategies introduce skeletal diversity, allowing the library to access fundamentally new regions of chemical space with novel frameworks. cam.ac.uk
The resulting library of compounds can be computationally compared to known drugs and other reference collections to visualize its unique coverage of chemical space, thereby confirming that the synthetic efforts have successfully generated novel chemical entities for biological screening. researchgate.net
Advanced Research Directions and Future Perspectives
Development of Novel Synthetic Routes for Complex Derivatives
The future of drug discovery with the pyrrolo[3,2-b]pyridine core hinges on the ability to generate complex and diverse molecular architectures. While traditional methods like the Hantzsch and Paal-Knorr syntheses exist for the individual rings, the construction of the fused system requires more strategic approaches. ias.ac.in Future research is focused on developing more efficient, regioselective, and stereoselective synthetic methodologies.
Key areas of development include:
Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to building molecular complexity in a single step. For instance, a one-pot synthesis of polycyclic pyrrolopyridine derivatives has been achieved through an initial MCR to form 1,5-diketones, followed by cyclization with ammonium (B1175870) acetate. researchgate.net Adapting such strategies to incorporate the functionalities of 2-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile could rapidly generate libraries of novel compounds.
Flow Chemistry: Continuous flow synthesis presents opportunities for improved reaction control, safety, and scalability. Optimization and scale-up of synthetic routes using flow chemistry can accelerate the production of key intermediates and final compounds derived from the primary scaffold.
C-H Activation/Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pyrrolo[3,2-b]pyridine core represents a highly atom-economical strategy. Developing catalytic systems to selectively functionalize specific positions on the ring would bypass the need for pre-functionalized starting materials and allow for late-stage diversification of complex molecules.
Novel Cyclization Strategies: Research into new cyclization reactions, potentially starting from substituted pyridine (B92270) or pyrrole (B145914) precursors, is ongoing. tugraz.at For example, base-mediated synthesis using cesium carbonate has been explored for creating furo[2,3-b]pyridines, and similar strategies could be adapted for pyrrolopyridine systems. ias.ac.inresearchgate.net
| Synthetic Strategy | Description | Potential Advantage |
| Multicomponent Reactions | Combining three or more reactants in a single pot to form a complex product. | High efficiency, atom economy, and rapid library generation. researchgate.net |
| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. | Enhanced safety, scalability, and reaction control. |
| C-H Activation | Direct functionalization of C-H bonds, avoiding pre-functionalization steps. | High atom economy, allows for late-stage diversification. |
| Novel Cyclizations | Developing new methods to form the fused heterocyclic ring system. | Access to novel derivatives and improved yields or regioselectivity. ias.ac.intugraz.at |
Mechanistic Investigations of Underexplored Reactions
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. For the this compound scaffold, several reaction types warrant further mechanistic investigation.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is susceptible to SNAr. Mechanistic studies are needed to understand the influence of various nucleophiles, catalysts (e.g., palladium, copper), and reaction conditions on the efficiency and regioselectivity of these substitutions. Unexpected rearrangements have been observed in related azaindole systems during nucleophilic displacement, highlighting the need for detailed mechanistic work. tugraz.at
Reactions of the Nitrile Group: The carbonitrile moiety is a versatile functional group that can be hydrolyzed, reduced, or undergo cycloadditions. Investigating the mechanisms of these transformations, particularly in the context of the fused heterocyclic system, could reveal novel pathways to diverse functional groups like carboxylic acids, amines, and tetrazoles.
Lewis Acid Catalysis: The regiochemistry of reactions to form the pyrrolo[3,2-b]pyridine ring can be influenced by Lewis acids. For example, Sn2+ has been shown to act as a Lewis acid catalyst, directing the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones to favor the formation of the α-regioisomer. acs.org Further investigation into Lewis acid catalysis could unlock new regioselective synthetic routes.
Advanced Computational Modeling for Precise Activity Prediction
In silico methods are becoming indispensable for accelerating drug discovery by predicting the biological activity and potential liabilities of new compounds. For derivatives of this compound, computational modeling can guide the design of molecules with enhanced potency and selectivity.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. Docking studies have been used to explore the binding interactions of pyrrolo[3,2-b]pyridine-3-carboxamide derivatives with their target enzymes, such as DprE1 in Mycobacterium tuberculosis. researchgate.net These studies help elucidate the key interactions responsible for biological activity and guide the design of more potent inhibitors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for pyrrolo[3,2-b]pyridine derivatives, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This can help assess the stability of binding interactions predicted by docking and reveal conformational changes that may be critical for biological function.
| Computational Method | Application | Outcome |
| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. | Identification of key binding interactions and guidance for lead optimization. researchgate.netmdpi.com |
| QSAR | Correlates chemical structure with biological activity. | Prediction of activity for new compounds, prioritization of synthesis. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assessment of binding stability and protein conformational changes. |
Integration with Omics Technologies for Systems-Level Biological Understanding
To fully comprehend the biological effects of novel pyrrolo[3,2-b]pyridine derivatives, a systems-level approach is necessary. The integration of various "omics" technologies can provide a comprehensive view of how these compounds affect cellular processes. sciencesconf.org
Chemoproteomics: This approach uses chemical probes derived from the parent compound to identify its direct protein targets within the complex cellular environment. An integrative multi-omics strategy, including chemoproteomics, was successfully used to identify both established and novel targets of FIIN-2, a covalent FGFR inhibitor, in hepatocellular carcinoma. researchgate.netresearchgate.net
Transcriptomics and Proteomics: These technologies measure changes in gene expression (mRNA) and protein levels, respectively, following treatment with a compound. This can reveal the downstream signaling pathways and cellular processes that are modulated, providing a broader understanding of the compound's mechanism of action.
Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can uncover changes in cellular metabolism induced by a compound. This is particularly relevant for compounds targeting metabolic enzymes, such as ACC1 inhibitors. ijpsonline.com
This multi-omics framework offers a powerful strategy for target identification, mechanism of action elucidation, and understanding potential off-target effects and toxicity. researchgate.net
Emerging Applications in Chemical Probes and Biological Tools
Beyond their potential as therapeutic agents, derivatives of this compound are valuable starting materials for the development of sophisticated chemical probes and biological tools. These tools are essential for basic research to dissect complex biological pathways.
Covalent Probes: The chloro group at the 2-position can be displaced by a nucleophilic cysteine residue on a target protein, forming a covalent bond. This principle has been used to develop selective and potent reversible-covalent inhibitors of kinases like FGFR4. researchgate.net The nitrile group can also be transformed into a reactive "warhead" for covalent targeting.
In Vivo Tool Compounds: A well-characterized, CNS-penetrant pyrrolo[3,2-b]pyridine derivative, VU6007496, has been established as a valuable in vivo tool compound for studying selective M1 receptor activation in preclinical models. nih.gov This highlights the potential for developing derivatives of the title compound as specific tools to probe biological systems in vivo.
Radioligands and Fluorescent Probes: The scaffold can be modified to incorporate radioisotopes (e.g., iodine-125) or fluorescent tags. mdpi.com These labeled molecules can be used in binding assays, imaging studies (e.g., PET), and cellular localization experiments to study the distribution and function of their biological targets. mdpi.com
Challenges and Opportunities in Pyrrolo[3,2-b]pyridine Research
Despite the significant potential of the pyrrolo[3,2-b]pyridine scaffold, several challenges remain, which also present opportunities for innovation.
Challenges:
Synthetic Complexity: The synthesis of highly substituted or complex pyrrolopyridine derivatives can be challenging, sometimes requiring lengthy synthetic sequences or resulting in low yields. tugraz.at
Metabolic Instability: As with many heterocyclic compounds, metabolic instability can be a significant hurdle. A lead optimization campaign for an M1 positive allosteric modulator based on the pyrrolo[3,2-b]pyridine core was hampered by unanticipated, species-specific metabolism and the formation of active or toxic metabolites. nih.gov
Off-Target Effects: The structural similarity of the 4-azaindole (B1209526) core to endogenous purines can lead to interactions with unintended biological targets, particularly kinases, which can cause toxicity.
Opportunities:
Scaffold Hopping and Isomeric Exploration: Exploring different regioisomers of the pyrrolopyridine core (e.g., pyrrolo[2,3-b]pyridine or pyrrolo[3,2-c]pyridine) can lead to compounds with improved properties. tugraz.atnih.gov This "scaffold-hopping" approach can overcome issues like metabolic instability or patentability.
Targeting Drug Resistance: The versatility of the scaffold allows for the design of inhibitors that can overcome acquired drug resistance, for instance, by targeting mutant forms of kinases. researchgate.net
New Therapeutic Areas: While much research has focused on oncology and CNS disorders, the diverse biological activities reported for pyrrolopyridine derivatives suggest opportunities in other areas, such as infectious diseases (antibacterial, antitubercular) and inflammatory conditions. researchgate.netmdpi.com
The continued exploration of the chemistry and biology of this compound and its derivatives, driven by innovations in synthesis, computational modeling, and systems biology, holds immense promise for the future of medicine and chemical biology. ias.ac.in
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like 2-amino-1H-pyrrole derivatives and carbonitriles under acidic conditions (e.g., acetic acid as a solvent) . Alternative approaches involve condensation of activated nitriles with substituted pyrroles. For example, modifying 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with pyridine-containing fragments yields structurally related compounds .
- Key Variables :
| Route | Precursor | Solvent/Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | 2-Amino-1H-pyrrole | Acetic acid | 60-75 | |
| Condensation | Arylidene malononitriles | Methanol/Na | 50-65 |
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : X-ray crystallography is critical for unambiguous structural confirmation. For instance, monoclinic crystal systems (space group P2₁/c) with lattice parameters (a = 4.98 Å, b = 18.40 Å, c = 10.15 Å, β = 95.9°) have been reported for related chloro-pyrrolopyridine derivatives . Complementary techniques include:
Q. What are the key reactivity patterns of the chloro and nitrile groups in this compound?
- Methodological Answer : The chloro group undergoes nucleophilic substitution (e.g., with amines or thiols), while the nitrile can be hydrolyzed to carboxylic acids or reduced to amines. For example:
- Chloro Substitution : Reaction with sodium sulfinate derivatives produces sulfonyl-pyrrolopyridines (e.g., 2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) .
- Nitrile Reactivity : Hydrolysis with H₂SO₄/H₂O yields the corresponding carboxylic acid, useful for further derivatization .
Advanced Research Questions
Q. How does regioselectivity in functionalization impact the compound's pharmacological activity?
- Methodological Answer : Substituent position (e.g., C-2 vs. C-3) significantly affects bioactivity. For example, sulfonyl groups at C-1 enhance metabolic stability, while electron-withdrawing groups at C-3 improve binding to kinase targets . SAR studies on pyrrolopyridine derivatives show that chloro substituents at C-2 correlate with antitumor activity by inhibiting tyrosine kinases .
Q. What contradictions exist in reported biological data, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration) or impurities in synthesized batches. To resolve:
Q. What computational methods predict the compound's interaction with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to kinases. For example:
Q. How can structural modifications enhance solubility without compromising activity?
- Methodological Answer : Introduce polar groups (e.g., -OH, -SO₂NH₂) at non-critical positions. For instance:
- C-5 Hydroxylation : Increases aqueous solubility but may reduce membrane permeability.
- Prodrug Strategy : Mask nitriles as amidoximes for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
